[(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester
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Overview
Description
[(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a benzofuran ring attached to a glycine ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester typically involves the reaction of benzofuran-2-carbaldehyde with glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuranylmethylamine or benzofuranylmethanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other glycine derivatives.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating metabolic pathways involving glycine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the glycine ethyl ester moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
- N-Benzylglycine ethyl ester
- N-Phenylmethylglycine ethyl ester
- N-(2-Furanylmethyl)glycine ethyl ester
Comparison: [(Benzofuran-2-ylmethyl)amino]acetic acid ethyl ester is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds, such as N-Benzylglycine ethyl ester and N-Phenylmethylglycine ethyl ester, which contain benzyl or phenyl groups instead of the benzofuran ring. The benzofuran ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a valuable scaffold for drug design and synthesis.
Properties
CAS No. |
88720-54-1 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 2-(1-benzofuran-2-ylmethylamino)acetate |
InChI |
InChI=1S/C13H15NO3/c1-2-16-13(15)9-14-8-11-7-10-5-3-4-6-12(10)17-11/h3-7,14H,2,8-9H2,1H3 |
InChI Key |
JRWKDRVPJHHHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
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